molecular formula C6H12O B081484 2-Isopropyloxetane CAS No. 15045-60-0

2-Isopropyloxetane

Cat. No.: B081484
CAS No.: 15045-60-0
M. Wt: 100.16 g/mol
InChI Key: RIELPFLYWOXARA-UHFFFAOYSA-N
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Description

2-Isopropyloxetane is a substituted oxetane, a four-membered cyclic ether with an isopropyl group at the 2-position. Oxetanes are notable for their ring strain and applications in polymer chemistry, pharmaceuticals, and agrochemicals. Notably, 3-Isopropyloxetane (CAS 10317-17-6) is documented in , but its structural isomerism (3-position substitution) distinguishes it from the queried compound .

Properties

CAS No.

15045-60-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-propan-2-yloxetane

InChI

InChI=1S/C6H12O/c1-5(2)6-3-4-7-6/h5-6H,3-4H2,1-2H3

InChI Key

RIELPFLYWOXARA-UHFFFAOYSA-N

SMILES

CC(C)C1CCO1

Canonical SMILES

CC(C)C1CCO1

Synonyms

2-Isopropyloxetane

Origin of Product

United States

Comparison with Similar Compounds

Given the absence of direct data on 2-Isopropyloxetane, this section discusses structurally or functionally related compounds from the evidence, highlighting limitations in available information.

3-Isopropyloxetane (CAS 10317-17-6)

Key Features :

  • Structure : A four-membered oxetane ring with an isopropyl group at the 3-position.
  • Safety information references PubChem but lacks specifics.

Comparison Insight :

  • Positional Isomerism : The substitution position (2 vs. 3) affects reactivity and physical properties. For example, 2-substituted oxetanes typically exhibit higher ring strain due to steric hindrance compared to 3-substituted isomers, influencing polymerization kinetics or drug metabolism. However, experimental data validating this for isopropyl-substituted oxetanes is unavailable in the evidence.

Other Cyclic Ethers and Related Compounds

a) Isophorone (CAS 4098-71-9)
  • Structure : Cyclic ketone with a six-membered ring.
  • Use : Solvent and intermediate in polymer synthesis.
  • Contrast with Oxetanes : Unlike strained oxetanes, isophorone’s larger ring reduces strain, favoring stability but limiting reactivity in ring-opening reactions .
b) Isobutylene (CAS 115-11-7)
  • Structure : Linear alkene (C₄H₈).
  • Use : Precursor for polymers like butyl rubber.
c) Isocyanatobenzene (CAS 103-71-9)
  • Structure : Aromatic isocyanate.
  • Use : Polyurethane production.
  • Contrast : Reactivity centers on the isocyanate group (-NCO), unlike oxetanes’ ether linkage, leading to distinct polymerization mechanisms (e.g., urethane vs. ether bond formation) .

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